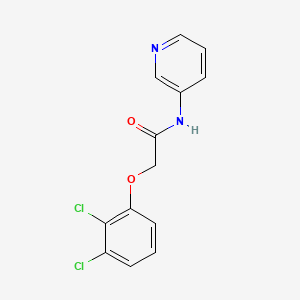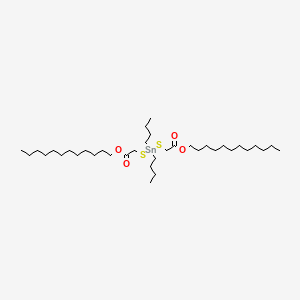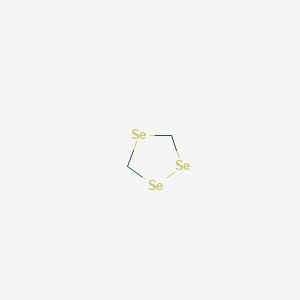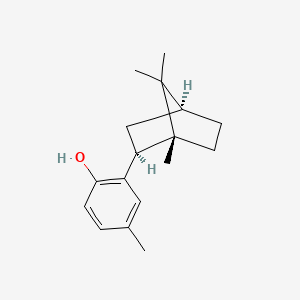
exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[221]heptanyl]phenol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol typically involves the reaction of 4-methylphenol with a bicyclic ketone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Bornyl acetate: A similar bicyclic compound with different functional groups.
Camphor: Another bicyclic compound with a ketone functional group.
Menthol: A bicyclic compound with a hydroxyl group.
Uniqueness
4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol is unique due to its specific substitution pattern and the presence of both a phenolic and a bicyclic structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
23559-40-2 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
4-methyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O/c1-11-5-6-15(18)13(9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m0/s1 |
InChI Key |
ZRCLPBCDJUWMRD-DXCKQFNASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H]2C[C@@H]3CC[C@]2(C3(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
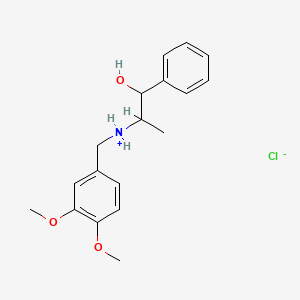
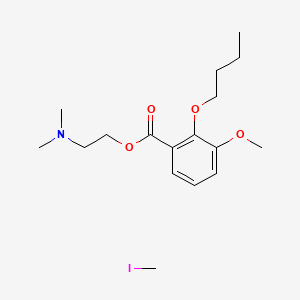
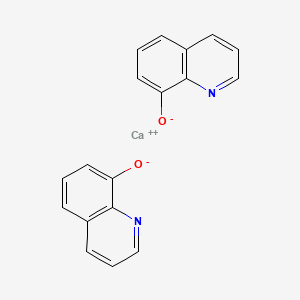
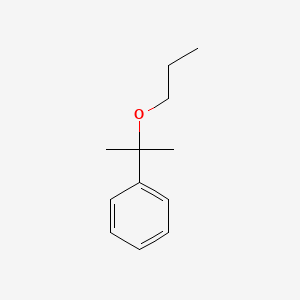

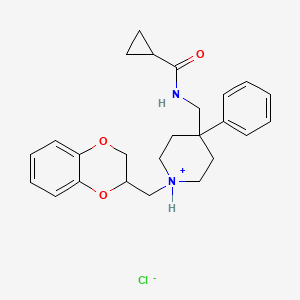
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
